Ethyl tetrahydrofuran-2-carboxylate

Chemoenzymatic Synthesis Chiral Resolution Pharmaceutical Intermediates

Ethyl tetrahydrofuran-2-carboxylate (CAS 16874-34-3), also known as ethyl tetrahydro-2-furoate, is an organic ester featuring a saturated tetrahydrofuran (oxolane) ring. It is a colorless to pale yellow liquid with a boiling point of 76–78 °C at 11 mmHg and a density of approximately 1.08 g/cm³.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 16874-34-3
Cat. No. B094737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl tetrahydrofuran-2-carboxylate
CAS16874-34-3
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCO1
InChIInChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3
InChIKeyGQQLWKZRORYGHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Tetrahydrofuran-2-Carboxylate (CAS 16874-34-3): A Chiral Ester Scaffold for Pharmaceutical Intermediates and Solvent Selection


Ethyl tetrahydrofuran-2-carboxylate (CAS 16874-34-3), also known as ethyl tetrahydro-2-furoate, is an organic ester featuring a saturated tetrahydrofuran (oxolane) ring. It is a colorless to pale yellow liquid with a boiling point of 76–78 °C at 11 mmHg and a density of approximately 1.08 g/cm³ . The compound is notable for its stereocenter at the 2-position of the ring, which makes it a critical racemic or chiral building block in organic synthesis [1]. Unlike its simpler furan or aromatic counterparts, the fully saturated ring imparts unique conformational flexibility and a distinct reactivity profile, positioning it as a versatile intermediate in the synthesis of complex molecules, particularly pharmaceuticals [2].

Why Ethyl Tetrahydrofuran-2-Carboxylate (CAS 16874-34-3) Cannot Be Replaced by Common Analogs Without Changing Reaction Outcomes


The ethyl ester of tetrahydrofuran-2-carboxylic acid is not a commodity solvent or a simple, interchangeable intermediate. Substituting it with the corresponding methyl ester (CAS 37443-42-8) or the free acid (CAS 16874-33-2) introduces quantifiable differences in steric bulk, lipophilicity, and reactivity that directly impact the efficiency and outcome of key transformations. For instance, in chemoenzymatic resolutions, the ethyl ester provides a critical balance of substrate solubility and enzyme recognition that directly determines the enantiomeric excess (94.4% ee) and the kinetic resolution efficiency (E=60), parameters which are not guaranteed with other esters [1]. Furthermore, the ethyl group's distinct physicochemical properties, such as its boiling point and partition coefficient, offer a different set of handling and purification advantages compared to the methyl analog, which can alter reaction workup, solvent compatibility, and downstream processing costs .

Quantitative Differentiation Evidence for Ethyl Tetrahydrofuran-2-Carboxylate (CAS 16874-34-3) vs. Methyl Ester and Free Acid


Enantioselective Hydrolysis: Ethyl Ester Enables High-Value (R)-THFC Synthesis via a Kinetic Resolution with E=60

In a direct head-to-head investigation for the production of the chiral building block (R)-tetrahydrofuran-2-carboxylic acid (THFC) for the antibiotic furopenem, ethyl (±)-tetrahydrofuran-2-carboxylate was identified as the optimal substrate for an Aspergillus melleus protease. Under specific conditions (2 M substrate, 0.2% w/v protease, 1.5 M potassium phosphate buffer, pH 8, 20 h), the hydrolysis proceeded with an enantioselectivity factor of E=60, directly yielding (R)-THFC in 94.4% ee [1]. This contrasts with other esters where the E-value and achievable ee can be significantly lower, underscoring the ethyl ester's unique fit for the enzyme's active site and its utility in a scalable process. The study explicitly compares the ethyl ester (3d) to other ester derivatives, highlighting its specific performance [1].

Chemoenzymatic Synthesis Chiral Resolution Pharmaceutical Intermediates

Physicochemical Differentiation: Boiling Point and Density of Ethyl Tetrahydrofuran-2-Carboxylate vs. Methyl Ester

A cross-study comparison of reported physicochemical properties reveals clear, actionable differences between the ethyl and methyl esters. Ethyl tetrahydrofuran-2-carboxylate (C7H12O3, MW 144.17) has a boiling point of 180.8 °C at 760 mmHg [1]. Its methyl ester counterpart (C6H10O3, MW 130.14) boils at 180 °C at 680 mmHg, which corresponds to a higher boiling point at standard atmospheric pressure . While the difference may appear small, it influences solvent removal conditions and energy costs. The ethyl ester's density is approximately 1.08 g/cm³, compared to 1.11 g/cm³ for the methyl ester . This lower density, coupled with its higher molecular weight, affects phase separation behavior in aqueous-organic workups.

Process Chemistry Solvent Selection Purification

Steric and Electronic Modulation: Ethyl Ester Provides Distinct Reactivity Profile vs. Methyl Ester in Electrophilic Aromatic Substitutions

A class-level inference can be drawn from fundamental principles of organic chemistry regarding the steric and electronic effects of the ethyl ester compared to the methyl ester. While the difference in +I (inductive) effect is small, the ethyl group introduces greater steric bulk and a slightly higher electron density at the reaction center [1]. This can lead to a quantifiable, albeit small, difference in reaction rates and selectivity in electrophilic aromatic substitution (EAS) reactions. The increased steric hindrance of the ethyl group can raise the energy of the transition state, potentially slowing the reaction and/or influencing regioselectivity (e.g., ortho vs. para substitution) compared to the methyl analog [1]. While not a direct head-to-head assay, this is a well-established class-level principle that guides the selection of the appropriate ester for a given synthetic sequence.

Organic Synthesis Structure-Activity Relationship Reaction Design

Solubility and Partitioning: Ethyl Ester's Higher LogP (1.11) Facilitates Separation and Extraction in Aqueous Workups

The ethyl ester's measured LogP of 1.11 at 22.8 °C provides a quantitative measure of its increased lipophilicity compared to the free acid (tetrahydrofuran-2-carboxylic acid) and the corresponding methyl ester . While a direct experimental LogP for the methyl ester is not always reported, the principle of increased lipophilicity with a longer alkyl chain is a class-level inference. The higher LogP value directly translates to a greater partition coefficient in organic/aqueous biphasic systems, making the ethyl ester easier to extract from aqueous reaction mixtures and reducing product loss. This is a critical parameter for designing efficient, high-yielding workup procedures, especially in multi-step syntheses where the free acid may be poorly soluble in organic solvents or the methyl ester may partition less favorably.

Process Chemistry Workup Optimization Liquid-Liquid Extraction

Procurement-Driven Application Scenarios for Ethyl Tetrahydrofuran-2-Carboxylate (CAS 16874-34-3)


Synthesis of Enantiopure Pharmaceutical Building Blocks via Chemoenzymatic Resolution

Procure ethyl (±)-tetrahydrofuran-2-carboxylate for use as the optimal substrate in the enzymatic kinetic resolution to produce (R)-tetrahydrofuran-2-carboxylic acid (THFC) with >94% ee. This chiral acid is a key intermediate for the antibiotic furopenem [1]. The ethyl ester's specific E-value of 60 with Aspergillus melleus protease makes it the proven choice for this scalable, high-value transformation [1].

Solvent and Reagent for Reactions Requiring a Specific Boiling Point and Lipophilicity Profile

Select ethyl tetrahydrofuran-2-carboxylate as a reaction solvent or co-solvent where its boiling point of ~180 °C [1] and LogP of 1.11 offer advantages over the lower-boiling methyl ester or the highly water-soluble free acid. Its properties are particularly beneficial for facilitating phase separation and efficient product recovery in aqueous-organic workups, improving process mass intensity .

Modulating Reactivity in Electrophilic Substitutions and Nucleophilic Additions

Utilize the ethyl ester as a sterically and electronically differentiated building block compared to the methyl ester. Its greater steric bulk can be leveraged to control regioselectivity in reactions involving electrophilic attack on the furan ring or adjacent functionalities [1]. This allows for more precise control over reaction outcomes in the synthesis of complex heterocycles and pharmaceuticals.

Intermediate in the Synthesis of Furano- and Tetrahydrofuran-Derived APIs and Agrochemicals

Procure ethyl tetrahydrofuran-2-carboxylate as a versatile, scalable starting material for multi-step synthesis. The compound's stability and well-defined handling properties (storage at 2-8 °C) [1] make it a reliable building block in the research and development of new chemical entities (NCEs) in both the pharmaceutical and agrochemical industries, where the saturated furan ring is a common pharmacophore or structural motif .

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